molecular formula C4H7O2S- B080401 4-Mercaptobutyrate CAS No. 13095-66-4

4-Mercaptobutyrate

Cat. No. B080401
CAS RN: 13095-66-4
M. Wt: 119.16 g/mol
InChI Key: DTRIDVOOPAQEEL-UHFFFAOYSA-M
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Description

4-Mercaptobutyrate, also known as 4-MB, is a sulfur-containing organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is widely used as a precursor in the synthesis of various chemical compounds and has been shown to possess unique biochemical and physiological properties that make it an attractive candidate for further investigation.

Scientific Research Applications

  • Neurochemistry and Convulsant Properties : 4-MBA has been studied for its effects on neurochemistry, particularly its interaction with glutamate decarboxylase and GABA transaminase in rat brains. This interaction has implications for understanding convulsions and neurological disorders (Lamar, 1970).

  • Biomedical Applications : Research on derivatives of 4-MBA, such as 4-amino-5-mercapto[1,2,4]triazoles, has highlighted their biological relevance and potential in creating new classes of biologically active compounds for biomedical applications (Riyadh & Gomha, 2020).

  • Quantum Dot Synthesis : The use of 4-MBA in the synthesis of CdTe quantum dots showcases its role in improving the optical properties of these nanomaterials. The presence of methyl side groups in 4-MBA influences the growth rate, size distribution, and fluorescence of quantum dots (Ma et al., 2013).

  • Biosynthesis of Polyhydroxyalkanoates (PHAs) : 4-MBA has been utilized in the biosynthesis of poly(3-hydroxybutyrate-co-3-mercaptobutyrate), a sulfur analogue to poly(3-hydroxybutyrate). This novel polymer synthesized by bacteria has sulfur in its backbone, linking 3-hydroxybutyrate and 3-mercaptobutyrate, expanding the range of biopolymers and their applications (Lütke-Eversloh et al., 2001).

  • Electronic Data Capture in Research : While not directly related to 4-MBA, studies like the Research Electronic Data Capture (REDCap) project provide vital infrastructure for capturing and managing data in scientific research, including studies involving chemicals like 4-MBA (Harris et al., 2009).

  • Synthesis of Mercaptoacylamino Acids and Peptides : 4-MBA derivatives have been used in the solid-phase synthesis of mercaptoacylamino acids and mercaptoacyl peptides, contributing to the field of peptide chemistry (Mourtas et al., 2001).

properties

CAS RN

13095-66-4

Product Name

4-Mercaptobutyrate

Molecular Formula

C4H7O2S-

Molecular Weight

119.16 g/mol

IUPAC Name

4-sulfanylbutanoate

InChI

InChI=1S/C4H8O2S/c5-4(6)2-1-3-7/h7H,1-3H2,(H,5,6)/p-1

InChI Key

DTRIDVOOPAQEEL-UHFFFAOYSA-M

SMILES

C(CC(=O)[O-])CS

Canonical SMILES

C(CC(=O)[O-])CS

Other CAS RN

13095-66-4

Related CAS

13095-73-3 (parent acid)

synonyms

4-mercaptobutanoic acid
4-mercaptobutyrate
4-mercaptobutyrate monopotassium salt
4-mercaptobutyrate monosodium salt
4-mercaptobutyrate, Calcium salt (2:1)
4-mercaptobutyrate, magnesium salt (2:1)
4-mercaptobutyrate, parent acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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